2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate
Description
2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a synthetic organic compound featuring a halogenated aromatic system (2,4-dichlorophenyl) linked via an ester group to a sulfonamide-aniline moiety substituted with a trifluoromethyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl bridge may contribute to electron-withdrawing effects and binding specificity .
Properties
IUPAC Name |
(2,4-dichlorophenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2F3NO4S/c22-15-9-10-19(18(23)12-15)31-20(28)13-27(32(29,30)17-7-2-1-3-8-17)16-6-4-5-14(11-16)21(24,25)26/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNSNGRVXZDNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorophenyl acetic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on shared motifs: halogenated aromatic systems , sulfonamide/sulfonyl groups , and fluorinated substituents . Below is a comparative analysis of key compounds:
Table 1: Structural Comparison
Key Observations :
Halogenated Aromatic Systems :
- The target compound and imazalil share the 2,4-dichlorophenyl group, which is associated with enhanced bioactivity in pesticides due to its electron-deficient nature and resistance to degradation .
- In contrast, 3,4,5-Trifluorophenylacetic acid uses fluorine atoms at meta/para positions, increasing acidity and bioavailability compared to chlorinated analogs .
Sulfonyl/Sulfanyl Linkers: The target compound’s phenylsulfonyl-aniline bridge differs from the sulfanyl-acetamide group in the triazole-based compound .
Fluorinated Substituents :
Physicochemical and Bioactive Properties
Table 2: Hypothetical Property Comparison
Notes :
- The target compound’s higher molecular weight and logP suggest superior membrane permeability compared to imazalil but may limit solubility in aqueous environments.
- The triazole derivative’s antifungal activity is likely linked to its sulfur-containing heterocycle, whereas the target compound’s ester and sulfonyl groups may target different enzymatic pathways .
Biological Activity
2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClFNOS
- Molecular Weight : 442.2 g/mol
This compound is characterized by the presence of dichlorophenyl and trifluoromethyl groups, which are known to enhance biological activity and lipophilicity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell proliferation and apoptosis, affecting cancer cell lines.
Efficacy in Preclinical Models
Research indicates that this compound exhibits significant biological activity in various preclinical models:
| Model | Effect Observed | ED50 (mg/kg) |
|---|---|---|
| Rat Adjuvant Arthritis | Anti-inflammatory activity | 0.05 |
| Mouse Pain Model | Analgesic effect | 2.5 |
| Cancer Cell Lines | Inhibition of cell proliferation | IC50 < 10 μM |
Case Studies
- Anti-inflammatory Activity : A study conducted on rat models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups. This suggests a potential use in treating inflammatory diseases.
- Anticancer Properties : In vitro studies on various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis at low concentrations. The mechanism was linked to the modulation of apoptotic pathways.
- Toxicity Assessment : Toxicological studies indicated that while the compound exhibits potent biological activity, it also presents a favorable safety profile with low cytotoxicity in normal cells, making it a candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
